Cycloheptyl [3-(trifluoromethyl)phenyl]methanol
Description
Cycloheptyl [3-(trifluoromethyl)phenyl]methanol is a fluorinated secondary alcohol characterized by a cycloheptyl group attached to a phenyl ring substituted with a trifluoromethyl (–CF₃) group at the meta position. This compound belongs to a broader class of fluorinated aromatic alcohols, which are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the trifluoromethyl group and the cycloheptyl moiety.
Properties
IUPAC Name |
cycloheptyl-[3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3O/c16-15(17,18)13-9-5-8-12(10-13)14(19)11-6-3-1-2-4-7-11/h5,8-11,14,19H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPNIMGIVHGPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl [3-(trifluoromethyl)phenyl]methanol typically involves the following steps:
Formation of the Cycloheptyl Group: The cycloheptyl group can be introduced through a Grignard reaction, where cycloheptyl magnesium bromide reacts with a suitable electrophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a reduction reaction, where a suitable precursor is reduced using reagents like lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl [3-(trifluoromethyl)phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form a cycloheptyl [3-(trifluoromethyl)phenyl]methane using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products
Oxidation: Cycloheptyl [3-(trifluoromethyl)phenyl]ketone.
Reduction: Cycloheptyl [3-(trifluoromethyl)phenyl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Organic Synthesis
Cycloheptyl [3-(trifluoromethyl)phenyl]methanol serves as a valuable building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity, making it a candidate for the development of complex molecules. It can undergo various chemical transformations, including:
- Oxidation : Converting the hydroxymethyl group to a carbonyl compound using agents like chromium trioxide.
- Reduction : Transforming to cycloheptyl [3-(trifluoromethyl)phenyl]methane with lithium aluminum hydride.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Biological Applications
Pharmacological Research
The compound is being investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability of drug candidates. For instance, studies have shown that compounds with trifluoromethyl groups often exhibit improved interactions with biological macromolecules, making them suitable for drug development .
Case Study: Cannabinoid Receptor Modulation
Research has demonstrated that cycloheptyl derivatives can act as modulators of cannabinoid receptors. The incorporation of trifluoromethyl groups has been shown to enhance potency and metabolic stability compared to non-fluorinated analogs. This highlights the potential of this compound in developing therapeutics targeting these receptors .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals, agrochemicals, and polymers. Its unique properties facilitate the development of materials with desirable characteristics such as enhanced durability and chemical resistance.
| Application Area | Description |
|---|---|
| Agrochemicals | Used in the formulation of pesticides and herbicides. |
| Polymers | Acts as a modifier to improve polymer performance. |
| Specialty Chemicals | Serves as an intermediate in various chemical syntheses. |
Mechanism of Action
The mechanism of action of Cycloheptyl [3-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxymethyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Key Research Findings
- Quantum Chemical Insights: Geometry optimization of (3-bromophenyl)(cycloheptyl)methanol revealed a planar phenyl ring and non-covalent interactions between the hydroxyl group and bromine, suggesting similar intramolecular interactions in the trifluoromethyl analog .
Data Tables
Table 1. Molecular Properties of Selected Analogs
Biological Activity
Cycloheptyl [3-(trifluoromethyl)phenyl]methanol is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cycloheptyl group attached to a phenolic structure with a trifluoromethyl substituent. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making it a valuable feature in drug design.
Biological Activities
-
Anticancer Activity :
Research indicates that compounds containing trifluoromethyl groups can exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation, such as the MYC transcriptional activity and the regulation of pro-apoptotic proteins like BAD and MAP3K5 . -
Antimicrobial Properties :
Compounds with similar structural motifs have demonstrated antibacterial activity against various pathogens. For example, derivatives of phenolic compounds have been reported to show effectiveness against strains like E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -
Anti-inflammatory Effects :
The biological activity of this compound may extend to anti-inflammatory effects, as seen in other trifluoromethyl-containing compounds. These compounds often modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit serine/threonine kinases involved in cell cycle regulation and survival signaling .
- Regulation of Gene Expression : The presence of the trifluoromethyl group can influence gene expression by stabilizing the binding of transcription factors to their target genes, thereby enhancing or repressing their transcriptional activity .
- Modulation of Apoptosis : Induction of apoptosis through the activation or inhibition of specific apoptotic pathways is a common mechanism for many anticancer agents containing similar moieties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Effective against E. faecalis, P. aeruginosa | |
| Anti-inflammatory | Modulation of inflammatory mediators |
Case Studies
- Anticancer Study : A study investigating the effects of trifluoromethyl-substituted phenolic compounds on breast cancer cells showed significant reductions in cell viability, with IC50 values indicating potent anticancer activity . The study highlighted the role of apoptosis in mediating these effects.
- Antimicrobial Efficacy : In another study, a series of phenolic compounds were tested against various bacterial strains, demonstrating that those with trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
